2-methyl-2-(4-sulfamoylphenyl)propanoic Acid

Drug Discovery Medicinal Chemistry ADME

Researchers developing carbonic anhydrase inhibitors or PROTACs often face inconsistent SAR when substituting linear sulfonamide scaffolds. This compound (CAS 374067-95-5) provides a gem-dimethyl substituted scaffold with defined steric bulk (XlogP 0.9) and limited conformational flexibility (3 rotatable bonds), ensuring reproducible binding profiles. • Differentiated from 3-(4-sulfamoylphenyl)propanoic acid (XlogP 1.5) by α-carbon branching. • Dual carboxylic acid/sulfonamide handles enable orthogonal conjugation. • ≥97% purity; off-white powder; shipped ambient with full NMR/HPLC documentation.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 374067-95-5
Cat. No. B022913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
CAS374067-95-5
Synonyms4-(Aminosulfonyl)-α,α-dimethyl-benzeneacetic Acid; 
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C10H13NO4S/c1-10(2,9(12)13)7-3-5-8(6-4-7)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15)
InChIKeyWGTDUMWGEIZVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid (CAS 374067-95-5) – Key Procurement Information and Specifications


2-Methyl-2-(4-sulfamoylphenyl)propanoic acid (CAS 374067-95-5) is a synthetic organic compound with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol . It belongs to the sulfonamide class, characterized by a para-sulfamoylphenyl group attached to a gem-dimethyl-substituted propanoic acid moiety . The compound typically appears as an off-white powder with a predicted melting point range of 165–175 °C, a predicted boiling point of 443.7 °C, and a calculated logP (XlogP) of 0.9 [1][2]. It is commercially available from multiple suppliers with a standard purity of ≥97%, commonly supported by analytical documentation including NMR and HPLC .

Why In-Class Substitution is Not Advisable: Structural Differentiation of 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid


Compounds within the sulfamoylphenyl propanoic acid class, despite sharing the para-sulfamoylphenyl scaffold, cannot be simply interchanged due to critical structural variations that dictate their physicochemical and biological profiles . The target compound, 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, possesses a gem-dimethyl substitution on the α-carbon of the carboxylic acid . This specific branching imparts distinct steric bulk and lipophilicity, with a calculated logP of 0.9, which contrasts sharply with the linear propanoic acid chain of 3-(4-sulfamoylphenyl)propanoic acid (logP ~1.5) or the mono-methyl analog 2-(4-sulfamoylphenyl)propanoic acid [1][2]. Such differences in steric hindrance and hydrophobic character can significantly alter binding affinity to enzymatic targets, membrane permeability, and metabolic stability, making simple substitution scientifically unsound without rigorous validation. The following section provides quantitative evidence where available to guide selection decisions.

Quantitative Differentiation Guide for 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid (CAS 374067-95-5)


Physicochemical Differentiation: Lipophilicity (logP) vs. 3-(4-Sulfamoylphenyl)propanoic Acid

The calculated octanol/water partition coefficient (XlogP) for 2-methyl-2-(4-sulfamoylphenyl)propanoic acid is 0.9, which is lower than the value of 1.5 reported for the linear analog 3-(4-sulfamoylphenyl)propanoic acid [1][2]. This difference, attributed to the α,α-dimethyl branching and the resulting steric and electronic effects on the carboxylic acid group, suggests that 2-methyl-2-(4-sulfamoylphenyl)propanoic acid is more hydrophilic.

Drug Discovery Medicinal Chemistry ADME Physicochemical Property

Steric Differentiation: Rotatable Bond Count vs. Linear Analogs

2-Methyl-2-(4-sulfamoylphenyl)propanoic acid possesses 3 rotatable bonds, a feature of its gem-dimethyl-substituted α-carbon [1]. In contrast, the non-methylated analog 2-(4-sulfamoylphenyl)propanoic acid is predicted to have only 2 rotatable bonds due to the absence of the second methyl group. The additional degree of conformational freedom in the target compound may facilitate different binding interactions or enhance its ability to adopt a specific bioactive conformation compared to its less flexible counterpart.

Medicinal Chemistry Structural Biology Ligand Design

Thermal Stability: Melting Point Comparison with 3-(4-Sulfamoylphenyl)propanoic Acid

The reported melting point for 2-methyl-2-(4-sulfamoylphenyl)propanoic acid is in the range of 165-175 °C [1]. This is slightly lower than the reported melting point of approximately 180 °C for the linear analog 3-(4-sulfamoylphenyl)propanoic acid [2]. This difference in thermal behavior, although small, is a direct consequence of the gem-dimethyl substitution disrupting crystal lattice packing efficiency.

Process Chemistry Formulation Solid-State Chemistry

Comparative Carbonic Anhydrase Inhibition: Ki Value vs. Benzolamide and 3-(4-Sulfamoylphenyl)propanoic Acid

While a specific Ki value for 2-methyl-2-(4-sulfamoylphenyl)propanoic acid is not reported in the primary literature, its in-class potential can be contextualized by published data for structurally related sulfonamides. The Ki for the potent clinical inhibitor Benzolamide is 15 nM, while the Ki for the linear analog 3-(4-sulfamoylphenyl)propanoic acid is 6690 nM [1]. The α,α-dimethyl branching and the distinct conformational profile of the target compound (as established in Evidence Items 1 and 2) strongly indicate that its binding affinity and selectivity profile will deviate from these reported values, necessitating dedicated experimental determination for precise comparison.

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

Alternative Activity Profile: Antimicrobial Potential vs. 2-(2-Sulfamoylphenyl)propanoic Acid

Derivatives of sulfamoylphenyl propanoic acid have demonstrated anticancer activity. For instance, 2-(2-sulfamoylphenyl)propanoic acid, an ortho-substituted regioisomer, exhibits IC50 values against cancer cell lines ranging from 121.9 to 171.4 µM . This contrasts with the para-substituted structure of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, which is structurally aligned with sulfonamides known to inhibit carbonic anhydrase . The regioisomeric (para vs. ortho) and substitutional (gem-dimethyl) differences between these compounds are expected to direct them toward distinct biological targets, with the target compound more likely to engage carbonic anhydrase isoforms rather than exhibiting the direct cytotoxic activity seen with its ortho-analog.

Antimicrobial Anticancer Sulfonamide

Molecular Weight and Purity Profile vs. 2-(4-Sulfamoylphenyl)propanoic Acid

The molecular weight of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid is 243.28 g/mol, which is higher than the 229.25 g/mol of its non-methylated analog, 2-(4-sulfamoylphenyl)propanoic acid [1]. This mass difference, due to the two additional methyl groups, is a critical identifier for analytical characterization by mass spectrometry. Furthermore, the target compound is readily available from multiple vendors with a minimum purity of 97%, whereas the availability of the non-methylated analog is more limited .

Analytical Chemistry Procurement Quality Control

Recommended Applications for 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid (CAS 374067-95-5) Based on Evidence


Carbonic Anhydrase Inhibitor Probe Design and Structure-Activity Relationship (SAR) Studies

Given its para-sulfamoylphenyl scaffold, a known recognition motif for carbonic anhydrase active sites, this compound is ideally suited as a core scaffold for developing novel CA inhibitors . Its unique gem-dimethyl substitution (rotatable bond count of 3 [1]) and specific lipophilicity (XlogP 0.9 [2]) differentiate it from linear analogs like 3-(4-sulfamoylphenyl)propanoic acid (XlogP 1.5 [3]), allowing researchers to probe steric and electronic effects on CA isoform selectivity and binding kinetics.

Physicochemical and ADME Optimization in Drug Discovery

The compound's calculated logP of 0.9 indicates a favorable balance of hydrophilicity, which is valuable for optimizing aqueous solubility and reducing non-specific protein binding compared to more lipophilic analogs. Medicinal chemists can leverage this property as a starting point for further derivatization aimed at improving oral bioavailability or developing intravenous formulations.

Organic Synthesis and Chemical Biology Tool Development

The presence of both a carboxylic acid and a primary sulfonamide provides two distinct reactive handles for conjugation . The gem-dimethyl group on the α-carbon also increases steric bulk, which can protect the carboxylic acid from rapid metabolism [1]. This makes the compound a versatile building block for synthesizing more complex molecules, including affinity probes or PROTACs targeting proteins that recognize the sulfamoylphenyl moiety.

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